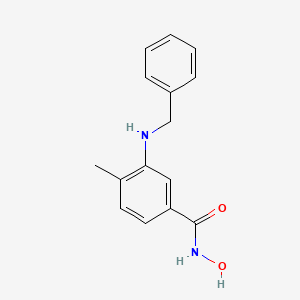
3-(苄氨基)-N-羟基-4-甲基苯甲酰胺
描述
TH34 is a potent HDAC6/8/10 inhibitor. TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. The combination of TH34 with plasma-achievable concentrations of retinoic acid, a drug applied in neuroblastoma therapy, synergistically inhibits colony growth (combination index (CI) < 0.1 for 10 µM of each). In summary, our study supports using selective HDAC inhibitors as targeted antineoplastic agents and underlines the therapeutic potential of selective HDAC6/8/10 inhibition in high-grade neuroblastoma.
科学研究应用
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of β-aminoacids via Michael addition reactions . The process involves the thermodynamic control of products at equilibrium using the lipase CalB as a catalyst . The nature of the solvent medium influences both the chemoselectivity of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct .
Solvent Engineering
The compound has been used to study the effect of solvent engineering on the resolution of lipase-catalyzed synthesis . This approach has allowed for the proposal of a novel one-pot strategy for the enzymatic synthesis of enantiomerically enriched β-aminoesters and β-aminoacids .
Synthesis of Complex Molecules
The compound is used in the synthesis of β-amino acids and their derivatives, which are present in numerous natural products of complex molecules . These molecules have been shown to have a broad spectrum of biological properties .
Synthesis of β-Peptides
The compound is used in the synthesis of β-peptides, which have structural characteristics capable of resisting hydrolytic degradation for long periods of time .
Starting Reagent in Synthesis
The compound is used as a starting reagent in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, 3-[benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile . It undergoes aza-type Michael reaction with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions .
Chemical Research
The compound is used in chemical research, particularly in the study of the influence of solvent polarity on enantioselectivity .
作用机制
Target of Action
TH34, also known as 3-(benzylamino)-N-hydroxy-4-methylbenzamide, is a potent inhibitor of histone deacetylases (HDACs) 6, 8, and 10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene regulation.
Mode of Action
TH34 interacts with its targets (HDACs 6, 8, and 10) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, leading to changes in cell function and behavior .
Biochemical Pathways
The inhibition of HDACs by TH34 affects several biochemical pathways. It leads to the induction of DNA double-strand breaks, mitotic aberrations, and cell-cycle arrest . Additionally, it has been found to induce caspase-dependent programmed cell death in a concentration-dependent manner in several human neuroblastoma cell lines .
Result of Action
The action of TH34 results in several molecular and cellular effects. It induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines . Additionally, it has been found to effectively promote the in vitro maturation of pancreatic β-cells .
属性
IUPAC Name |
3-(benzylamino)-N-hydroxy-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBARTUEWCQNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylamino)-N-hydroxy-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of TH34?
A1: TH34 acts as a selective inhibitor of histone deacetylase (HDAC) isoforms, particularly HDAC-8 and HDAC-10. [, ]
Q2: How does TH34's inhibition of HDAC-8/10 influence cellular processes?
A2: Inhibiting HDACs, enzymes that remove acetyl groups from histones, can lead to changes in gene expression. This altered gene expression profile has been implicated in the induction of DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. [] Furthermore, selective inhibition of HDAC-10, a target of TH34, has been shown to suppress the autophagic response in cancer cells, suggesting a potential avenue for enhancing the efficacy of chemotherapy. []
Q3: What is the molecular formula and weight of TH34?
A3: While the provided research papers do not explicitly state the molecular formula and weight of TH34, they describe it as a hydroxamic acid derivative. Based on its chemical name, 3-(benzylamino)-N-hydroxy-4-methylbenzamide, the molecular formula can be deduced as C15H16N2O2, and the molecular weight is calculated to be 256.30 g/mol.
Q4: Is there any spectroscopic data available for TH34?
A4: The research papers provided do not contain detailed spectroscopic data for TH34.
Q5: What is known about the material compatibility and stability of TH34 under various conditions?
A5: The research primarily focuses on the biological activity of TH34 and does not provide data on its material compatibility or stability under various conditions.
Q6: Does TH34 possess any catalytic properties?
A6: The provided research suggests that TH34 functions primarily as an inhibitor rather than a catalyst. Its main mode of action involves binding to and inhibiting the enzymatic activity of HDAC-8 and HDAC-10. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




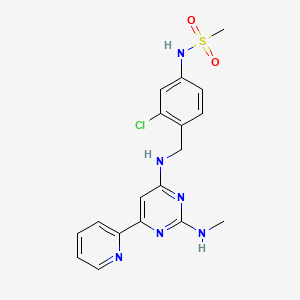
![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

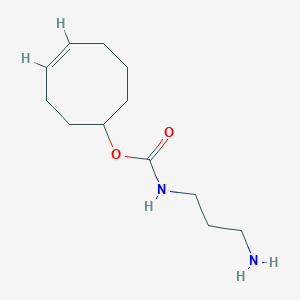

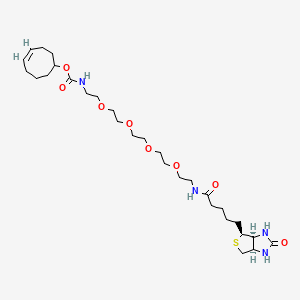
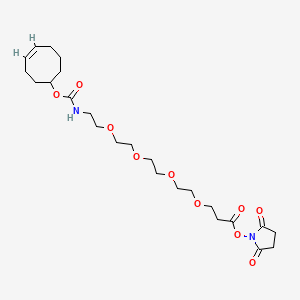

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)
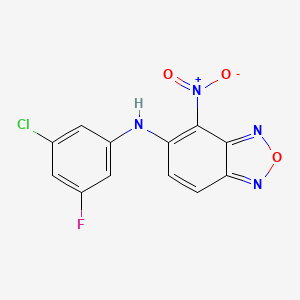
![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)
